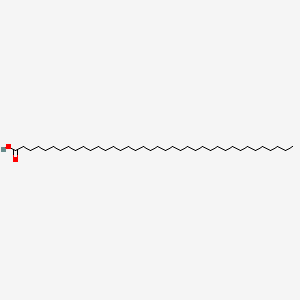
Octatriacontanoic acid
Overview
Description
Octatriacontanoic acid is a very long-chain fatty acid with the molecular formula C38H76O2. It is also known as this compound and is classified as a saturated fatty acid. This compound is part of the broader category of carboxylic acids, which are organic acids characterized by the presence of a carboxyl group (-COOH). This compound is notable for its extensive carbon chain, making it a significant molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octatriacontanoic acid can be synthesized through several methods commonly used for preparing carboxylic acids. One such method involves the oxidation of primary alcohols or aldehydes. For instance, primary alcohols can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the corresponding carboxylic acids . Another method involves the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to produce carboxylic acids .
Industrial Production Methods
In an industrial setting, this compound can be produced through the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO2) to form a metal carboxylate, which is then protonated to yield the carboxylic acid . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octatriacontanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: this compound can be oxidized to produce shorter-chain carboxylic acids and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol, octatriacontanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl group can participate in substitution reactions, such as esterification, where the acid reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Shorter-chain carboxylic acids
Reduction: Octatriacontanol
Esterification: Octatriacontanoate esters
Scientific Research Applications
Octatriacontanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain fatty acids and their derivatives.
Biology: this compound is studied for its role in biological membranes and its impact on membrane fluidity and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism and its use in drug delivery systems.
Industry: It is utilized in the production of cosmetics, lubricants, and other industrial products due to its unique properties as a long-chain fatty acid
Mechanism of Action
The mechanism of action of octatriacontanoic acid involves its interaction with biological membranes and enzymes. As a long-chain fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can serve as a substrate for various enzymes involved in lipid metabolism, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Octatriacontanoic acid can be compared with other long-chain fatty acids, such as:
Heptatriacontanoic acid (C37H74O2): Similar in structure but with one less carbon atom.
Nonatriacontanoic acid (C39H78O2): Similar in structure but with one more carbon atom.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its extensive carbon chain makes it particularly useful in applications requiring long-chain fatty acids, such as in the formulation of specialized lubricants and cosmetics .
Properties
IUPAC Name |
octatriacontanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)40/h2-37H2,1H3,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRZOBUACOSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219009 | |
| Record name | Octatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68947-62-6 | |
| Record name | Octatriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68947-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octatriacontanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068947626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octatriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTATRIACONTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TO92941ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)

![Benzyl N-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B3056019.png)



![Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B3056026.png)
![3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3056027.png)




